2-Ethylhexanoate calcium
Description
Contextualization within Metal Carboxylate Chemistry
Metal carboxylates, compounds known since antiquity, have a long history of use, from lead linoleates in early paints to lime-soap-thickened lubricants for chariot wheels around 1400 B.C. wits.ac.za The industrial revolution in the 1800s saw rapid progress in the field, with lead and manganese carboxylates being used as driers in paints. wits.ac.za This class of compounds is formed by the reaction of a metal with a carboxylic acid. fortunebusinessinsights.com
Definition and Classification as an Organometallic Compound
An organometallic compound is defined by the presence of at least one chemical bond between a carbon atom of an organic molecule and a metal. lookchem.com Calcium 2-ethylhexanoate (B8288628), with the formula (C8H15O2)2Ca, is the calcium salt of 2-ethylhexanoic acid. In this compound, the calcium ion is bonded to the oxygen atoms of the carboxylate group, not directly to a carbon atom. iucr.orgrsc.org Therefore, while it is often categorized broadly with organometallic compounds due to its organic ligand and solubility in organic media, it is more precisely termed a metal-organic or coordination compound. americanelements.comsmolecule.com
Overview of Calcium Carboxylates in Scientific Literature
Calcium carboxylates are a well-studied subgroup of metal carboxylates. wits.ac.za They are known to be useful in combination with primary driers like cobalt and manganese to improve hardness and gloss in coatings. chemicalbook.com Scientific studies have explored their role as heat stabilizers for polymers like polyvinyl chloride (PVC), where they neutralize released hydrogen chloride (HCl) and thus slow the degradation process. aem.azaem.az Research has also delved into their structural geometry, showing that calcium-carboxylate interactions typically fall into unidentate or bidentate chelation modes, with the calcium ion generally lying near the plane of the carboxylate group. iucr.org The precipitation behavior of long-chain calcium carboxylates in aqueous solutions is influenced by a balance between hydration effects and hydrophobic interactions. rsc.org
Historical Development and Evolution of Research on Calcium 2-Ethylhexanoate
While specific historical milestones for the initial synthesis of calcium 2-ethylhexanoate are not extensively documented, its development is tied to the broader history of metal carboxylates used as drying agents in the paint and coatings industry since the 19th century. wits.ac.za Early research focused on their practical applications, such as improving the drying time of paints. wits.ac.za Contemporary research has evolved significantly, now focusing on the compound's function as a versatile precursor in advanced materials science and as a catalyst in specific chemical reactions. rsc.orgresearchgate.net For example, a 1972 patent described methods for creating stable solutions of calcium 2-ethylhexanoate for industrial use, highlighting its tendency to crystallize out of solution and methods to stabilize it by mixing it with other calcium salts like calcium naphthenate. google.com
Scope and Significance of Contemporary Academic Research
Modern research on calcium 2-ethylhexanoate is multifaceted, exploring its fundamental reactivity and its application in creating new materials. rsc.org It is investigated for its catalytic activity and its role as a stabilizer in various industrial processes. researchgate.net
Fundamental Chemical Principles Underlying its Reactivity
The reactivity of calcium 2-ethylhexanoate is rooted in its structure as an ionic salt. It primarily participates in coordination reactions involving the calcium cation. Common synthesis methods include the reaction of calcium hydroxide (B78521) or calcium oxide with 2-ethylhexanoic acid, or a metathesis (double decomposition) reaction between a soluble calcium salt (like calcium chloride) and a salt of the acid (like sodium 2-ethylhexanoate). google.com In its role as a paint drier, the calcium cations facilitate the formation of free radicals, which initiates the polymerization of drying oils, accelerating the hardening of the coating. As a PVC stabilizer, it reacts with and neutralizes hydrogen chloride (HCl) that is released during thermal degradation of the polymer. aem.azaem.az
Kinetic studies have also examined its catalytic role in reactions such as the decomposition of cumene (B47948) hydroperoxide, where it is believed to form intermediate complexes with the hydroperoxide. researchgate.net
Emerging Research Areas in Advanced Materials Science
A significant area of modern research is the use of calcium 2-ethylhexanoate as a precursor for advanced materials. rsc.orgresearchgate.net Its solubility in organic solvents makes it an ideal candidate for sol-gel processes and thermal decomposition methods to produce high-purity materials. lmaleidykla.lt For instance, it has been used as a calcium source in the sol-gel synthesis of calcium phosphate-based coatings on titanium substrates. lmaleidykla.lt In this method, calcium 2-ethylhexanoate is dissolved in an organic medium and mixed with a phosphorus precursor to form a sol that can be applied as a coating. lmaleidykla.lt Furthermore, it is used in the synthesis of nanoparticles, such as flame-made calcium phosphate (B84403) nanoparticles for drug delivery applications and anhydrite nanoparticles that can be processed into high-strength nano-gypsum. mdpi.comresearchgate.net The compound is also available in superconductor grades, indicating its utility in the fabrication of specialized electronic materials. dtic.mil
Detailed Research Findings
Recent studies have provided quantitative data on the effectiveness of calcium carboxylates as thermal stabilizers for PVC. In one study, the addition of 5 parts per hundred resin (phr) of a calcium carboxylate synthesized from soybean wax to PVC increased the temperature at which 5% degradation occurs from 256.56°C to 270.13°C. aem.azaem.az The temperature for 50% mass loss was similarly increased from 313.14°C to 328.96°C, demonstrating a significant retardation of the thermal decomposition process. aem.az The analysis also showed an increase in the activation energy of decomposition, confirming improved thermal stability. aem.az
| Degradation Level | Temperature (Pure PVC) | Temperature (PVC + 5 phr Calcium Carboxylate) |
|---|---|---|
| 5% Mass Loss | 256.56°C | 270.13°C |
| 10% Mass Loss | 270.71°C | 279.68°C |
| 20% Mass Loss | 279.25°C | 295.21°C |
| 50% Mass Loss | 313.14°C | 328.96°C |
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 136-51-6 | nih.govfishersci.ca |
| Molecular Formula | C16H30CaO4 | nih.govfishersci.ca |
| Molecular Weight | 326.49 g/mol | nih.govfishersci.ca |
| IUPAC Name | calcium;2-ethylhexanoate | nih.gov |
| Appearance | White to pale cream powder, lumps, or viscous liquid | americanelements.comechemi.com |
| Solubility | Insoluble in water; Soluble in organic solvents | americanelements.comchemicalbook.comfishersci.ca |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H15CaO2- |
|---|---|
Molecular Weight |
183.28 g/mol |
InChI |
InChI=1S/C8H16O2.Ca/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1 |
InChI Key |
JYBHBUKUAXLOMC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Ca] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Direct Synthesis Approaches
Direct synthesis methods for 2-ethylhexanoate (B8288628) calcium involve the straightforward reaction of a calcium source with 2-ethylhexanoic acid. These approaches are favored for their relative simplicity and efficiency. The two principal direct routes utilize either metallic calcium or calcium oxide/hydroxide (B78521) as the starting material.
The synthesis of calcium 2-ethylhexanoate can be accomplished through the direct reaction of metallic calcium with 2-ethylhexanoic acid. This method leverages the reactivity of alkaline earth metals with carboxylic acids. The fundamental reaction involves the oxidation of calcium metal to its Ca²⁺ state and the deprotonation of the carboxylic acid, which results in the formation of the calcium salt and hydrogen gas.
The general chemical equation for this redox reaction is: Ca(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + H₂(g)
This reaction is typically conducted in a suitable solvent to help manage the reaction rate and dissipate the exothermic heat generated.
The yield and purity of the final product are highly dependent on the precise control of reaction conditions and the stoichiometric ratios of the reactants. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. For instance, one documented laboratory synthesis involved the reaction of metallic calcium pellets with 2-ethylhexanoic acid. To achieve a satisfactory yield, the reaction was performed under reflux conditions in toluene (B28343) for 24 hours. This specific set of conditions resulted in a product yield of 64%. Maintaining the correct stoichiometric balance between the metallic calcium and the 2-ethylhexanoic acid is crucial for ensuring the complete conversion of the acid and preventing the presence of unreacted starting materials in the final product.
| Parameter | Value | Reference |
|---|---|---|
| Reactant 1 | Metallic Calcium Pellets | |
| Reactant 2 | 2-Ethylhexanoic Acid | |
| Solvent | Toluene | |
| Reaction Temperature | Reflux | |
| Reaction Time | 24 hours | |
| Reported Yield | 64% |
A significant aspect of this synthetic route is the production of hydrogen gas as a by-product. The evolution of H₂ is a clear indicator that the reaction is proceeding. However, hydrogen is highly flammable and poses a safety risk. Therefore, proper management of this gaseous by-product is essential. The reaction should be conducted in a well-ventilated area, typically under an inert atmosphere, to prevent the formation of explosive mixtures with air. The rate of hydrogen evolution can be controlled by managing the reaction temperature and the rate of addition of the reactants. Performing the reaction in a suitable solvent helps to dissipate the heat generated, thus providing better control over the reaction rate and the formation of hydrogen gas.
A more common and industrially significant direct route for synthesizing calcium 2-ethylhexanoate is the neutralization reaction between 2-ethylhexanoic acid and either calcium hydroxide (Ca(OH)₂) or calcium oxide (CaO). This acid-base reaction is an exothermic process that yields calcium 2-ethylhexanoate and water as the only by-product. google.com
The general reactions are as follows: Ca(OH)₂(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + 2 H₂O(l) CaO(s) + 2 C₈H₁₆O₂(l) → Ca(C₈H₁₅O₂)₂(s) + H₂O(l)
This method is often preferred in industrial settings due to the lower cost and easier handling of calcium hydroxide and oxide compared to metallic calcium.
The synthesis using calcium hydroxide or oxide can be performed in different environments. While the reaction can proceed without a solvent, it is typically carried out in a non-polar solvent, such as mineral spirits, to facilitate the reaction and control the viscosity of the mixture. google.com
An example of a non-aqueous synthesis involves preparing a slurry of calcium hydroxide in a solvent mixture, to which 2-ethylhexanoic acid is then added. google.com A specific industrial preparation details adding 2-ethylhexanoic acid to an agitated slurry of calcium hydroxide in mineral spirits and tripropylene (B76144) glycol. google.com
| Parameter | Value | Reference |
|---|---|---|
| Reactant 1 | 2-Ethylhexanoic Acid (2.5 mols) | google.com |
| Reactant 2 | Calcium Hydroxide (1.25 mols) | google.com |
| Solvent | Mineral Spirits & Tripropylene Glycol | google.com |
| Reaction Temperature | 250 °F (approx. 121 °C) | google.com |
| Reaction Time | 30 minutes (post-addition) | google.com |
Alternatively, aqueous environments can be utilized, particularly in double decomposition (metathesis) reactions. For instance, an alkali metal salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate, can be reacted with a soluble calcium salt like calcium chloride in an aqueous medium. google.com In this case, the less soluble calcium 2-ethylhexanoate precipitates out of the aqueous solution.
The formation of water is inherent to the neutralization reaction between 2-ethylhexanoic acid and calcium hydroxide or oxide. To drive the reaction equilibrium towards the product side and achieve high yields, this water must be removed. A common industrial technique for water removal is heating the reaction mixture. google.com
In the presence of a non-polar solvent like mineral spirits or toluene, which forms a heteroazeotrope with water, azeotropic distillation can be employed. This technique involves heating the mixture to a temperature where the water-solvent azeotrope boils. The vapor is then condensed, and the water is separated from the immiscible organic solvent, which can then be returned to the reactor. In one documented procedure, after the addition of the acid to the calcium hydroxide slurry, the mixture was heated to and maintained at 250°F (approximately 121°C) for 30 minutes specifically to eliminate the water formed during the reaction. google.com This step is critical for ensuring the completion of the synthesis and obtaining a high-quality product.
Synthesis via Calcium Hydroxide or Oxide Precursors
Indirect Synthesis Methods
Indirect synthesis routes for 2-Ethylhexanoate calcium involve the creation of an intermediate salt which subsequently reacts to form the desired product. These methods are often employed to achieve high purity.
A prevalent and industrially significant indirect method for synthesizing this compound is through a double decomposition, or salt metathesis, reaction. google.com This process is highly effective due to the precipitation of the final product from the reaction medium. The conventional industry often utilizes this displacement reaction to produce 2-ethylhexanoates. google.com
The double decomposition synthesis is typically a two-step process that begins with the formation of an alkali metal salt of 2-ethylhexanoic acid, most commonly sodium 2-ethylhexanoate. guidechem.com
Step 1: Formation of Sodium 2-Ethylhexanoate First, 2-ethylhexanoic acid is neutralized with a sodium base, such as sodium hydroxide (NaOH), to produce the water-soluble sodium 2-ethylhexanoate precursor. guidechem.com
Reaction: C₈H₁₆O₂(l) + NaOH(aq) → Na(C₈H₁₅O₂)(aq) + H₂O(l)
Step 2: Double Decomposition The resulting sodium 2-ethylhexanoate solution is then reacted with a soluble calcium salt, such as calcium chloride (CaCl₂). google.com This causes a metathesis reaction where the calcium and sodium ions exchange, leading to the formation of calcium 2-ethylhexanoate and sodium chloride.
Reaction: 2 Na(C₈H₁₅O₂)(aq) + CaCl₂(aq) → Ca(C₈H₁₅O₂)₂(s) + 2 NaCl(aq)
Table 1: Double Decomposition Synthesis Steps
| Step | Reactants | Product | Typical Reaction |
|---|---|---|---|
| 1: Precursor Formation | 2-Ethylhexanoic Acid, Sodium Hydroxide | Sodium 2-Ethylhexanoate | C₈H₁₆O₂(l) + NaOH(aq) → Na(C₈H₁₅O₂)(aq) + H₂O(l) |
| 2: Metathesis Reaction | Sodium 2-Ethylhexanoate, Calcium Chloride | Calcium 2-Ethylhexanoate | 2 Na(C₈H₁₅O₂)(aq) + CaCl₂(aq) → Ca(C₈H₁₅O₂)₂(s) + 2 NaCl(aq) |
The choice of solvent is a critical parameter in the double decomposition synthesis. For the industrial metathesis route, water is frequently the solvent of choice. The high efficacy of this reaction in an aqueous medium stems from the insolubility of calcium 2-ethylhexanoate in water, which causes it to precipitate out of the solution as a solid. This precipitation drives the reaction equilibrium toward the products, facilitating a high yield. The byproduct, sodium chloride, remains dissolved in the aqueous phase, simplifying the separation and purification of the final product. While water is common, other organic solvents can also be used depending on the specific process requirements. google.comgoogle.com
Double Decomposition Reactions
Control and Optimization of Synthesis Parameters
The yield and purity of the final calcium 2-ethylhexanoate product are directly dependent on the precise control of various synthesis parameters.
The physical parameters of the reaction play a crucial role in the synthesis outcome. While specific data for the double decomposition method is not detailed, parameters from related direct synthesis methods provide insight into their importance.
Temperature: Reaction temperature influences the rate of reaction and the solubility of the product. In a related direct synthesis method involving calcium hydroxide and 2-ethylhexanoic acid, a temperature of 250°F (approximately 121°C) is maintained to drive the reaction and eliminate the water formed. google.com Proper temperature control in the double decomposition reaction is essential to ensure complete precipitation without causing thermal degradation of the product.
Pressure: While ambient pressure is typical, applying a vacuum can be used in post-synthesis stages to remove solvents or volatile byproducts, thereby increasing product purity.
Table 2: Influence of Synthesis Parameters
| Parameter | Influence on Synthesis | Example Condition |
|---|---|---|
| Temperature | Affects reaction kinetics and product solubility. Can be used to remove byproducts like water. | Maintained at ~121°C in a related direct synthesis to drive the reaction. google.com |
| Pressure | Primarily used in post-synthesis for purification (e.g., vacuum drying). | Not a primary variable during the precipitation reaction itself. |
| Agitation | Ensures homogenous mixing of reactants, promotes uniform product precipitation, and maximizes yield. | Continuous stirring is applied throughout the reaction. google.com |
The purity of the precursor materials is fundamental to the purity of the final calcium 2-ethylhexanoate. The primary precursor, 2-ethylhexanoic acid, can contain impurities that may carry through the synthesis process or cause unwanted side reactions.
A typical specification for synthesis-grade 2-ethylhexanoic acid shows a minimum assay of 99.0% purity. cdhfinechemical.com Potential impurities can include water, with a maximum limit often set around 0.01%, and other organic compounds. cdhfinechemical.com The presence of such impurities can have several negative consequences:
Formation of Byproducts: Isomeric acids or other reactive compounds can react with the calcium salt to form undesired carboxylates, complicating purification and reducing the yield of the target compound.
Process Complications: The presence of excess water can alter the solubility characteristics of the reactants and products, potentially affecting the precipitation process. In some applications, 2-ethylhexanoic acid itself is considered an impurity that must be carefully controlled and monitored. thermofisher.com
Therefore, using high-purity precursor materials is essential for achieving a high-quality final product.
Scalability Considerations for Laboratory and Industrial Production
The transition from laboratory-scale synthesis to industrial production of calcium 2-ethylhexanoate involves addressing several critical factors to ensure efficiency, safety, and product consistency. The most common industrial method is the direct neutralization reaction between a calcium source, such as calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂), and 2-ethylhexanoic acid. This acid-base reaction is exothermic and yields calcium 2-ethylhexanoate and water.
Key scalability considerations for this process include:
Heat Management: The exothermic nature of the neutralization reaction requires robust cooling systems in large industrial reactors to control the temperature. Failure to manage heat can lead to side reactions, reduced product quality, and potential safety hazards.
Water Removal: Water is a by-product of the reaction, and its efficient removal is crucial to drive the reaction equilibrium towards the product side and achieve high yields. google.com In industrial settings, this is typically accomplished by heating the reaction mixture, often under vacuum or with azeotropic distillation, using a non-polar solvent like mineral spirits. google.com
Stoichiometric Control: Maintaining precise molar ratios of reactants is vital for maximizing conversion and minimizing unreacted starting materials in the final product. Automated dosing systems are often employed in industrial production to ensure accuracy.
Viscosity and Mixing: The reaction mixture can become highly viscous. Industrial reactors must be equipped with powerful agitators to ensure homogeneous mixing, facilitate heat transfer, and promote efficient reaction kinetics. The choice of solvent, such as mineral spirits, also helps to control viscosity. google.com
Filtration and Purification: After the reaction, the product solution is typically filtered to remove any unreacted solids or inorganic impurities. google.com The solvent may then be partially or fully removed depending on the desired final concentration of the product.
Alternative Industrial Route: Another scalable method is double decomposition (salt metathesis), which involves reacting a soluble calcium salt, like calcium chloride, with an alkali metal salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. This method is effective as the desired calcium 2-ethylhexanoate often has lower solubility in the reaction medium, allowing it to be separated via precipitation.
The table below summarizes the key parameters that must be optimized when scaling up production.
| Parameter | Laboratory Scale | Industrial Scale | Rationale for Consideration |
| Heat Transfer | Simple heating mantles or water baths | Jacketed reactors with internal cooling coils | The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging for exothermic reactions. |
| Mass Transfer | Magnetic or overhead stirring | High-torque mechanical agitators | Effective mixing is required to handle increased viscosity and ensure reactants are in contact. |
| Water Removal | Dean-Stark apparatus, simple distillation | Azeotropic distillation systems, vacuum stripping | Efficient removal of water by-product is essential to drive the reaction to completion and maximize yield. google.com |
| Reactant Addition | Manual addition (e.g., dropping funnel) | Automated and controlled pumping systems | Precise control over stoichiometry is critical for product purity and minimizing residual reactants. |
Purity Assessment and Compositional Analysis of Synthesized Calcium 2-Ethylhexanoate
Ensuring the purity and precise composition of synthesized calcium 2-ethylhexanoate is critical for its performance in various applications. A suite of analytical techniques is employed to quantify the active component and to detect and identify any impurities, such as residual solvents or reaction by-products.
Methodologies for Quantifying Calcium Content
The quantification of calcium is a primary measure of the purity and concentration of the final product. Several analytical methods are utilized for this purpose, each with distinct principles and sensitivities.
Atomic Absorption Spectroscopy (AAS): This is a widely used technique for determining the concentration of a specific metal element in a sample. The sample is atomized, and the amount of light absorbed by the ground-state calcium atoms at a characteristic wavelength is proportional to the calcium concentration. Product specifications for calcium 2-ethylhexanoate sometimes refer to an "AAS" grade, indicating its suitability for or analysis by this method. chemicalbook.com
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is another powerful technique for elemental analysis. The sample is introduced into an argon plasma, which excites the calcium atoms. As they return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of calcium in the sample.
Complexometric Titration: This is a classic wet chemical method. A sample of the calcium salt is dissolved, and the calcium ions (Ca²⁺) are titrated with a standard solution of a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). A colorimetric indicator is used to signal the endpoint of the reaction, from which the calcium concentration can be calculated.
The following table compares these common analytical methodologies.
| Analytical Method | Principle | Typical Application | Advantages |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free calcium atoms in a gaseous state. | Precise quantification of calcium metal content. | High sensitivity and specificity for the target element. |
| ICP-OES | Measures the light emitted by excited calcium atoms in a high-temperature plasma. | Elemental analysis, suitable for multi-element screening. | Excellent sensitivity, wide linear range, and can measure multiple elements simultaneously. |
| Complexometric Titration | Volumetric analysis based on the formation of a stable complex between calcium ions and a titrant (e.g., EDTA). | Routine quality control for determining calcium concentration. | Cost-effective, reliable, and does not require highly specialized instrumentation. |
| Non-aqueous Titration | Titration of the carboxylate anion in a non-aqueous solvent to determine the purity of the salt. thermofisher.com | Assay of the entire salt molecule rather than just the metal content. | Useful for determining overall product purity and integrity. |
Detection and Identification of Residual Solvents and By-products
Residual solvents from the synthesis and purification steps are common impurities that must be monitored. The primary technique for this analysis is Headspace Gas Chromatography (GC-HS). researcher.lifenih.gov
Headspace Gas Chromatography (GC-HS) with Flame Ionization Detection (FID): This is the industry-standard method for analyzing volatile organic compounds (like solvents) in a non-volatile sample matrix. researcher.lifeasianpubs.org The process involves placing the calcium 2-ethylhexanoate sample in a sealed vial and heating it. alfa-chemistry.com Any volatile residual solvents partition into the gas phase (the "headspace") above the sample. A portion of this gas is then automatically injected into a gas chromatograph, which separates the different solvent components. A Flame Ionization Detector (FID) is typically used for quantification due to its excellent sensitivity to hydrocarbons. nih.govasianpubs.org
Gas Chromatography-Mass Spectrometry (GC-MS): For the definitive identification of unknown by-products or impurities, GC can be coupled with a mass spectrometer (MS). While the GC separates the components of the mixture, the MS provides mass spectral data that can be used to elucidate the chemical structure of each component. canada.ca
Common impurities and the methods for their detection are outlined in the table below.
| Impurity Type | Specific Example | Primary Analytical Method |
| Residual Solvents | Mineral spirits, Toluene, Hexane | Headspace Gas Chromatography (GC-HS) with FID researcher.lifenih.gov |
| Unreacted Starting Material | 2-Ethylhexanoic acid | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Reaction By-products | Varies depending on synthesis route | Gas Chromatography-Mass Spectrometry (GC-MS) for identification canada.ca |
| Water | Residual water from synthesis | Karl Fischer Titration |
Catalytic Science: Mechanisms and Applications
Calcium 2-Ethylhexanoate (B8288628) as a Catalyst in Polymerization Reactions
Calcium 2-ethylhexanoate is an organometallic compound recognized for its role as a catalyst in various chemical reactions, including polymerization processes. americanelements.com As a metal carboxylate, it offers solubility in organic solvents, which is a crucial property for its application in non-aqueous systems like polymer synthesis. Its catalytic function is particularly noted in ring-opening polymerization (ROP), a key method for producing various polyesters. researchgate.netacs.org
The primary catalytic application of calcium 2-ethylhexanoate in polymer science is in the ring-opening polymerization (ROP) of cyclic esters. This process involves the cleavage of the acyl-oxygen bond in the cyclic monomer, which is initiated by the catalyst. The generally accepted mechanism for metal carboxylates like calcium 2-ethylhexanoate is the coordination-insertion mechanism. This process begins with the coordination of the cyclic ester monomer to the calcium metal center, followed by a nucleophilic attack that opens the ring and allows for the propagation of the polymer chain.
Calcium 2-ethylhexanoate has been specifically investigated as a catalyst for the ring-opening polymerization of lactide to synthesize polylactide (PLA), a biodegradable and biocompatible thermoplastic. researchgate.netacs.org PLA is produced from renewable resources, and its synthesis using non-toxic metal catalysts is of significant interest for medical and pharmaceutical applications. researchgate.netmdpi.com Calcium 2-ethylhexanoate serves as one such biocompatible catalyst option for this polymerization process. researchgate.netacs.org
Research into the catalytic performance of calcium 2-ethylhexanoate in lactide polymerization has revealed its activity, although it is modest compared to other metal 2-ethylhexanoates. In studies conducting L-lactide polymerization at 200 °C for 24 hours with a 0.05% molar catalyst concentration, calcium 2-ethylhexanoate achieved a lactide conversion of 58%. acs.org This was significantly lower than the conversion rates achieved under identical conditions with magnesium and zinc analogs, which reached 91.5% and 92.8%, respectively. acs.org
Catalytic Activity in L-Lactide Polymerization
| Catalyst | Lactide Conversion (%) |
|---|---|
| Calcium 2-Ethylhexanoate | 58.0 |
| Magnesium 2-Ethylhexanoate | 91.5 |
| Zinc 2-Ethylhexanoate | 92.8 |
The stereochemistry of polylactide is a critical factor that influences its physical properties, such as its crystallinity and melting point. nih.gov During the polymerization of enantiopure L-lactide, an ideal catalyst should preserve the stereochemical integrity of the monomer units. However, some catalysts can cause racemization, which is the conversion of some L-lactide units into D-lactide units within the polymer chain. Studies utilizing calcium 2-ethylhexanoate have shown that some degree of racemization occurs. For instance, polylactide synthesized using a system involving this catalyst was found to contain up to 8% D-lactic acid content, indicating that stereochemical control is not absolute. researchgate.net
Control over the molecular weight (Mw) and the molecular weight distribution (polydispersity index, PDI) of the resulting polymer is a key indicator of a controlled polymerization process. In comparative studies, calcium 2-ethylhexanoate was found to produce polylactide with the lowest molecular weight. researchgate.netacs.org In one study, the weight-average molecular weight (Mw) of PLA obtained with the calcium catalyst was 19.5 kg/mol . acs.org This was substantially lower than the PLA produced using magnesium (≈31 kg/mol ) and zinc (64 kg/mol ) catalysts under the same conditions. acs.org The polydispersity index (DI) for these polymerization reactions typically ranged from 1.4 to 2.4. acs.org
Molecular Weight of Polylactide
| Catalyst | Weight-Average Molecular Weight (Mw, kg/mol) |
|---|---|
| Calcium 2-Ethylhexanoate | 19.5 |
| Magnesium 2-Ethylhexanoate | ~31.0 |
| Zinc 2-Ethylhexanoate | 64.0 |
Comparative studies are essential for contextualizing the catalytic performance of calcium 2-ethylhexanoate. When evaluated alongside other biocompatible 2-ethylhexanoate catalysts, such as those of magnesium and zinc, the calcium variant consistently demonstrates the lowest activity and produces polymers with the lowest molecular weight. researchgate.netacs.org Zinc 2-ethylhexanoate was identified as the most active catalyst, achieving the highest lactide conversion and yielding the highest molecular weight polylactide. researchgate.netacs.org
Another widely used and highly efficient catalyst for lactide ROP is Tin(II) 2-ethylhexanoate (tin octoate). researchgate.netresearchgate.net It is known for its high reaction rates and its ability to produce high molecular weight polylactides, making it a benchmark in both industrial and academic settings. researchgate.netacs.org When compared to this industry standard, the activity of calcium 2-ethylhexanoate is considerably lower.
Comparative Performance of Metal 2-Ethylhexanoates in Lactide Polymerization
| Catalyst | Lactide Conversion (%) | Polymer Mw (kg/mol) | Relative Activity Ranking |
|---|---|---|---|
| Calcium 2-Ethylhexanoate | 58.0 | 19.5 | Low |
| Magnesium 2-Ethylhexanoate | 91.5 | ~31.0 | High |
| Zinc 2-Ethylhexanoate | 92.8 | 64.0 | Highest |
Coordination Chemistry and Structural Characterization
Formation and Stability of Calcium 2-Ethylhexanoate (B8288628) Complexes in Various Media
Calcium 2-ethylhexanoate is valued for its solubility in non-aqueous, organic solvents, a property crucial for its use as a drier in coatings and as a stabilizer in polymers. americanelements.com This solubility is a direct consequence of the organic nature of the 2-ethylhexanoate ligands surrounding the calcium core.
The complex is commonly synthesized via a neutralization reaction between a calcium source, such as calcium hydroxide (B78521) or calcium oxide, and 2-ethylhexanoic acid. The reaction is typically carried out in a non-polar solvent like mineral spirits, and the water produced is removed to drive the reaction to completion. google.com
| Reactants | Solvent | Byproduct |
|---|---|---|
| Calcium Hydroxide (Ca(OH)₂) + 2-Ethylhexanoic Acid | Mineral Spirits | Water (H₂O) |
Despite its utility, solutions of pure calcium 2-ethylhexanoate can exhibit instability. For instance, a 5% solution in mineral spirits has been observed to form crystalline precipitates over time. google.com This instability can be exacerbated by the presence of even small amounts of water, which can lead to crystallization after a month of storage. google.com This suggests that while the complex is soluble, its stability in solution can be limited, likely due to slow rearrangement and aggregation processes leading to the formation of a less soluble, ordered solid phase.
Studies on Mixed Ligand Complexes (e.g., Calcium 2-Ethylhexanoate Isononanoate Complexes)
To address the stability issues of pure calcium 2-ethylhexanoate, mixed ligand complexes are often employed. Introducing a second, structurally different carboxylate ligand can disrupt the crystal packing that leads to precipitation, thereby enhancing the long-term stability of the solution.
Mixed ligand complexes can be synthesized by reacting the calcium source with a mixture of two different carboxylic acids. google.com Alternatively, a pre-formed solution of calcium 2-ethylhexanoate can be treated with a different carboxylic acid, leading to a ligand exchange reaction. For example, heating a solution of calcium 2-ethylhexanoate with naphthenic acid results in the displacement of some 2-ethylhexanoate groups, forming a mixed salt solution.
A documented method to create a stable mixed-ligand solution involves preparing calcium 2-ethylhexanoate and then replacing a portion of the 2-ethylhexanoic acid with a different branched-chain carboxylic acid, such as Versatic 911 acids (a mixture of C9, C10, and C11 tertiary carboxylic acids). google.com The resulting product is a solution containing a mixture of calcium salts or a mixed calcium salt complex. google.com
The primary influence of creating a mixed ligand system is the significant improvement in solution stability. While a solution of pure calcium 2-ethylhexanoate may form a precipitate, the mixed salt solution (e.g., with calcium salts of Versatic 911 acids) remains clear and free of precipitates even after six months of storage. google.com
This stabilization effect arises because the presence of multiple, differently shaped ligands (e.g., 2-ethylhexanoate and isononanoate or naphthenate) introduces disorder into the system. This structural irregularity hinders the formation of a well-ordered crystal lattice, which is the driving force for precipitation. google.com By preventing crystallization, the mixed ligand approach ensures the calcium complex remains dissolved and active in the organic medium for extended periods, which is critical for its industrial applications.
Advanced Spectroscopic and Diffraction Techniques for Structural Analysis
The comprehensive structural characterization of 2-Ethylhexanoate calcium relies on a suite of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecular framework, bonding environments, and vibrational modes. Concurrently, X-ray Diffraction (XRD) offers definitive insights into the arrangement of atoms in the crystalline state. Together, these techniques enable a thorough understanding of the compound's structure in both solid and solution phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.
¹H and ¹³C NMR for Ligand Characterization: In solution, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the 2-ethylhexanoate ligand bound to the calcium ion. The spectra are characterized by signals corresponding to the different hydrogen and carbon atoms in the alkyl chain. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Ethylhexanoate Ligand
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (terminal) | ~0.9 | ~14 |
| CH₃ (ethyl group) | ~0.9 | ~12 |
| CH₂ (multiple) | ~1.3 - 1.6 | ~23 - 32 |
| CH (chiral center) | ~2.2 | ~47 |
| COO⁻ (carboxylate) | N/A | ~180 - 185 |
Solid-State NMR for Coordination Environment Analysis: While solution NMR provides information on the ligand, solid-state NMR (ssNMR) is particularly valuable for probing the immediate coordination sphere of the calcium ion. The low natural abundance (0.14%) and quadrupolar nature (spin I = 7/2) of the ⁴³Ca nucleus present significant experimental challenges. acs.org However, advancements in high-field magnets and specialized pulse sequences have made ⁴³Ca ssNMR an increasingly feasible tool for studying calcium-containing materials. acs.orgnih.gov
The ⁴³Ca chemical shift is highly sensitive to the local environment, including the coordination number of the calcium ion and the nature of the coordinating atoms (e.g., oxygen from carboxylate groups). acs.org Studies on other calcium carboxylates have demonstrated that ⁴³Ca ssNMR can distinguish between different crystallographic sites and provide details on Ca-O bond distances and coordination geometries. acs.org Although specific ⁴³Ca ssNMR studies on this compound are not widely published, this technique holds significant potential for directly characterizing the metal center's environment in the solid state.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and investigating the coordination of the carboxylate ligand to the calcium ion.
IR Spectroscopy: FT-IR is a highly diagnostic method for characterizing metal carboxylates. researchgate.net The most informative region in the IR spectrum of this compound involves the stretching vibrations of the carboxylate group (COO⁻). Unlike the free 2-ethylhexanoic acid, which shows a characteristic C=O stretch at ~1710 cm⁻¹, the calcium salt displays two distinct bands: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). researchgate.net
The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) are indicative of the coordination mode of the carboxylate ligand.
Interactive Data Table: Correlation of Carboxylate Coordination Mode with IR Frequencies
| Coordination Mode | Δν (νₐₛ - νₛ) cm⁻¹ | Description |
| Ionic | < Δν (for sodium salt) | The interaction is primarily electrostatic. |
| Monodentate | > Δν (for sodium salt) | One oxygen atom of the carboxylate coordinates to the metal center. |
| Bidentate Chelating | << Δν (for sodium salt) | Both oxygen atoms coordinate to the same metal center. |
| Bidentate Bridging | ≈ Δν (for sodium salt) | The two oxygen atoms coordinate to two different metal centers. |
Based on spectra available in public databases, the IR spectrum of calcium 2-ethylhexanoate shows strong absorptions in the carbonyl region consistent with a carboxylate salt structure. nih.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is more sensitive to polar functional groups like the carboxylate, Raman is often more sensitive to the vibrations of the non-polar hydrocarbon backbone of the 2-ethylhexanoate ligand. nih.gov It can provide valuable information on the conformation of the alkyl chains. Although detailed Raman studies on this specific compound are limited, the technique is crucial for a complete vibrational analysis.
X-ray Diffraction (XRD) for Crystalline Structures
These compounds frequently form coordination polymers, where calcium ions are linked by bridging carboxylate ligands to form infinite one-dimensional (1D) chains or two-dimensional (2D) layers. rjsvd.comresearchgate.net The calcium ions in these structures are typically six- or eight-coordinate, with their coordination sphere being completed by oxygen atoms from multiple carboxylate groups and, in some cases, water molecules. cambridge.orgresearchgate.net The aliphatic chains of the carboxylate ligands typically pack in an ordered fashion between these polymeric chains or layers. cambridge.org
For example, a series of calcium carboxylate monohydrates, from propionate (B1217596) to caproate, were found to be isostructural, crystallizing in the monoclinic P2₁/a space group. cambridge.org A key finding was that as the length of the alkyl chain increases, the a lattice parameter of the unit cell grows systematically, while the b and c parameters remain nearly constant. This strongly indicates a layered structure where the dimensions of the calcium-carboxylate coordination layer are preserved, and the spacing between layers expands to accommodate the longer alkyl chains. cambridge.org
Interactive Data Table: Crystallographic Data for Analogous Calcium Carboxylate Monohydrates
| Compound | Crystal System | Space Group | a (nm) | b (nm) | c (nm) | β (°) |
| Calcium Propionate Hydrate | Monoclinic | P2₁/a | 2.4375 | 0.6812 | 0.5914 | 95.32 |
| Calcium Butyrate Hydrate | Monoclinic | P2₁/a | 2.9668 | 0.6807 | 0.5893 | 95.44 |
| Calcium Valerate Hydrate | Monoclinic | P2₁/a | 3.5664 | 0.6825 | 0.5928 | 107.28 |
| Calcium Caproate Hydrate | Monoclinic | P2₁/a | 4.1803 | 0.6826 | 0.5921 | 110.23 |
| Data sourced from Reference cambridge.org |
Given these consistent findings, it is highly probable that crystalline this compound also adopts a polymeric, layered structure driven by the bridging coordination of its carboxylate groups to calcium centers.
Material Science and Engineering Research
Role as Polymer Stabilizers and Modifiers
Calcium 2-ethylhexanoate (B8288628) plays a significant role as a stabilizer and modifier in various polymer systems, most notably in polyvinyl chloride (PVC). It is often used in combination with other metal carboxylates, such as zinc and barium stearates, to create effective heat stabilizer packages. These stabilizers are essential for preventing the thermal degradation of PVC during processing at high temperatures.
The primary mechanism of thermal stabilization by calcium 2-ethylhexanoate in polymers like PVC involves the neutralization of hydrogen chloride (HCl). During processing, PVC can degrade and release HCl, which autocatalyzes further degradation. Calcium 2-ethylhexanoate reacts with and scavenges this HCl, preventing it from causing a chain reaction of polymer breakdown.
Another aspect of its stabilizing function is its ability to substitute labile chlorine atoms present in the PVC structure. These atoms are weak points where degradation can initiate. By replacing them, calcium 2-ethylhexanoate enhances the intrinsic thermal stability of the polymer. In synergistic mixtures with zinc compounds, the calcium component can regenerate the primary zinc stabilizer, prolonging the period of effective stabilization.
Beyond stabilization, calcium 2-ethylhexanoate also acts as a lubricant and processing aid in polymer formulations. Its presence can reduce the viscosity of the polymer melt, which improves flow characteristics during extrusion and molding processes. This lubricating effect helps to prevent overheating and degradation due to shear forces.
Integration into Coatings and Paints as Driers and Additives
In the coatings and paint industry, calcium 2-ethylhexanoate is widely used as an auxiliary drier, also known as a siccative. umicore.comorganometal.eu It works in conjunction with primary driers, such as cobalt and manganese carboxylates, to accelerate the curing process of alkyd and other oil-based coatings. umicore.comorganometal.eu
The drying of oxidative-curing coatings is a chemical process involving the absorption of atmospheric oxygen. durachem.com Calcium 2-ethylhexanoate, as an auxiliary drier, does not possess catalytic drying activity on its own. organometal.eu Instead, it enhances the performance of primary driers. umicore.comresearchgate.net One of its key roles is to keep the paint film open, which allows for better oxygen penetration deep into the coating. durachem.com This facilitates a more uniform drying process throughout the film, rather than just surface-level curing which can lead to wrinkling. umicore.comdurachem.com
Research indicates that calcium driers can also minimize the loss of drying activity over time, which can be caused by the adsorption of the primary drier onto pigments in the formulation. organometal.eu Calcium is preferentially adsorbed by these pigments, leaving the primary drier free to catalyze the curing reaction. organometal.eu
The presence of calcium 2-ethylhexanoate significantly influences the final properties of the paint film. By promoting through-drying, it helps to prevent the formation of surface skinning and wrinkling. umicore.comdurachem.com It also serves as a pigment wetting and dispersing agent, which contributes to improved gloss and hardness of the cured film. umicore.comorganometal.eu
Development of Advanced Lubricant and Grease Formulations
In the realm of lubricating greases, calcium compounds are fundamental. For instance, calcium sulfonate greases are known for their exceptional rust-inhibiting properties and ability to perform under extreme pressure. seqens.comyoutube.com While not the primary thickener itself, calcium 2-ethylhexanoate can be a component in the complex chemical reactions used to form the grease's structure. It can also act as a rust and corrosion inhibitor within the formulation. matrix-lubricants.com The development of overbased calcium sulfonates, which involves reacting calcium compounds with acidic components, has led to high-performance greases with enhanced thermal and mechanical stability. seqens.com These advanced formulations are particularly effective in demanding environments where resistance to water and corrosion is critical. seqens.com
Investigation of Rheological Properties and Viscosity Modification
Rheology modifiers are crucial in coatings to control application properties, such as flow, leveling, and sag (B610663) resistance. These additives can be categorized as non-associative or associative thickeners. Non-associative thickeners, like cellulosic derivatives, increase viscosity through hydrodynamic volume exclusion and chain entanglement. Associative thickeners, which include hydrophobically modified alkali swellable emulsions (HASE) and hydrophobically modified ethoxylated urethane (B1682113) resins (HEUR), form a network through interactions between the thickener molecules and other components of the formulation, thereby increasing viscosity.
While specific studies detailing the isolated rheological effects of calcium 2-ethylhexanoate are not extensively available, its role as a metallic soap means it can interact with other components in a coating formulation. In some systems, metallic soaps can contribute to an increase in viscosity. However, detailed quantitative data from research specifically investigating calcium 2-ethylhexanoate as a primary rheology modifier is not prevalent in publicly accessible scientific literature. Its impact is often considered secondary to its primary catalytic function as a drier.
Enhancement of Lubricity and Anti-Wear Performance
In the field of lubrication, various calcium-based compounds are widely researched and utilized for their ability to enhance lubricity and provide anti-wear protection. Notably, compounds such as overbased calcium sulfonates and calcium carbonate nanoparticles have demonstrated significant performance benefits. These additives function by forming a protective tribochemical film on metal surfaces under boundary lubrication conditions, which prevents direct metal-to-metal contact, thereby reducing friction and wear.
For instance, studies on calcium sulfonate greases show they possess excellent anti-wear and extreme pressure (EP) properties. The mechanism involves the deposition of calcium carbonate on the rubbing surfaces, which acts as a protective layer mdpi.com. Similarly, research on lubricants containing calcium carbonate (CaCO3) nanoparticles has shown that these particles can act as solid lubricants, effectively reducing both friction and wear on steel surfaces ekb.egekb.eg.
However, it is crucial to distinguish these compounds from calcium 2-ethylhexanoate. While they are all calcium salts, their chemical structures and performance mechanisms differ. Scientific literature focusing specifically on the tribological performance of calcium 2-ethylhexanoate as a primary anti-wear or lubricity-enhancing additive is scarce. Its application in this area is not well-documented in comparison to the extensive research on calcium sulfonates and carbonates.
Emerging Applications in Energy and Environmental Technologies
While some commercial suppliers suggest potential uses for organo-metallic compounds like calcium 2-ethylhexanoate in energy and environmental sectors, detailed scientific research validating these specific applications is limited.
Thin Film Deposition for Solar Energy Applications
The development of thin-film solar cells, particularly perovskite solar cells, involves the use of precursor solutions to deposit the light-absorbing layer. The quality and purity of these precursors are critical for achieving high power conversion efficiency researchgate.net. Research in this area explores various additives and precursor materials to create uniform, high-quality perovskite films.
While some metal ethylhexanoates have been investigated as precursors or additives in solar cell research, there is no significant body of scientific work in the available literature that specifically identifies or details the use of calcium 2-ethylhexanoate for thin-film deposition in solar energy applications. One study on perovskite precursors noted that reducing calcium ion impurities led to improved device performance, suggesting that the presence of calcium could be detrimental in that specific context researchgate.net.
Research in Water Treatment Processes
Coagulation and flocculation are essential processes in wastewater treatment, designed to remove suspended particles from water. These processes typically involve the use of chemical coagulants, such as aluminum sulfate (B86663) (alum) or iron salts, which neutralize the charge of particles, allowing them to aggregate and settle.
Various calcium compounds, notably calcium hydroxide (B78521) (lime) and calcium chloride, are used in water treatment. They can aid in coagulation, adjust pH, and precipitate contaminants like phosphates mdpi.comnih.gov. However, a review of scientific literature on water treatment, including journals such as Water Research, does not indicate that calcium 2-ethylhexanoate is a compound of interest or is actively being researched for use as a coagulant or flocculant in these processes rsc.orgresearchgate.net. The available research focuses on inorganic calcium salts rather than organometallic compounds like calcium 2-ethylhexanoate.
Studies on its Functionality in Food Packaging Materials
Calcium 2-ethylhexanoate is reported for use as a component in the manufacturing of some food packaging materials nih.govcanada.cacanada.ca. As with any substance intended for use in food contact materials, its potential to migrate from the packaging into the food is a key consideration for safety and regulatory assessment.
Research on Migration and Material Compatibility
The migration of substances from packaging to food is a complex process influenced by factors such as the chemical nature of the migrant, the type of polymer, the food's composition (e.g., fat content), contact time, and temperature mdpi.comdphen1.com. Regulatory bodies establish specific migration limits (SMLs) for certain additives to ensure consumer safety.
A screening assessment conducted by the Government of Canada evaluated calcium 2-ethylhexanoate and concluded that while it may be used in some food packaging materials, the exposure from food is expected to be negligible nih.govcanada.ca. The assessment determined that the risk to human health from this substance at the levels of exposure considered is low nih.gov.
Role in Resin Manufacturing Processes
Calcium 2-ethylhexanoate serves a significant function in the manufacturing of polymers and resins, where it can influence reaction rates and the final properties of the polymer. Its utility is particularly noted in polymerization reactions where it acts as a catalyst. americanelements.com In the context of resin manufacturing, especially during processing operations like extrusion and injection molding, additives such as calcium 2-ethylhexanoate are crucial for modulating the rheological properties of the polymer melt.
The compound's presence can affect the viscosity and flow characteristics of the resin. The metallic (calcium) and organic (2-ethylhexanoate) components of the molecule can interact with polymer chains, thereby altering the intermolecular forces. This interaction can lead to a reduction in melt viscosity or a change in shear-thinning behavior. Such modifications are critical for optimizing manufacturing processes, potentially allowing for lower processing temperatures, reduced energy consumption, and faster production cycles.
Table 1: Effects of Calcium 2-Ethylhexanoate on Polymer Rheological Properties
| Rheological Property | Potential Effect of Calcium 2-Ethylhexanoate | Implication for Processing |
|---|---|---|
| Melt Viscosity | Reduction | Easier mold filling and lower energy consumption. |
Application in Printing Ink Formulations
Calcium 2-ethylhexanoate is utilized as an additive in coatings and printing inks, primarily functioning as a drier. nih.gov Driers are essential components in ink formulations that promote the curing or drying of the ink film through oxidative polymerization. This compound is a calcium source that is soluble in organic solvents, making it suitable for non-aqueous formulations like many printing inks. americanelements.com
The broader category of calcium compounds, such as calcium carbonate, is used extensively in the ink industry for various purposes, including as a pigment extender to manage costs, to enhance opacity and whiteness, and to control rheology. zohdytrading.comtldvietnam.com While calcium 2-ethylhexanoate's primary role is as a drier, its chemical nature as a metallic soap means it can also influence other properties of the ink. It is important to note that the increased presence of calcium in the printing environment, sometimes introduced from alkaline paper manufacturing processes or from calcium-based pigments in certain inks (e.g., some red pigments), can sometimes lead to printing issues if not properly managed. inkandprint.com
The rheological properties of printing ink—its flow and deformation characteristics—are critical for print quality and consistency. zohdytrading.com Additives play a crucial role in controlling these properties. Calcium 2-ethylhexanoate can modify the viscosity and flow behavior of formulations it is added to. In the context of inks, this can help in achieving the desired flow characteristics for smooth and consistent application during the printing process. zohdytrading.comtldvietnam.com
Proper pigment dispersion is fundamental to achieving desired color strength, gloss, and stability in printing inks. Dispersing agents are used to wet the pigment particles and stabilize them within the ink vehicle, preventing agglomeration. specialchem.com While specific research detailing the role of calcium 2-ethylhexanoate as a primary dispersant is limited, metallic soaps, in general, can contribute to the wetting and stabilization of pigments. The surface-active nature of such molecules allows them to orient at the pigment-vehicle interface, which can aid in dispersion. The rheology of an ink is intrinsically linked to the state of its pigment dispersion; a well-dispersed system typically exhibits more stable and predictable rheological behavior. researchgate.net The presence of additives that influence viscosity, like calcium 2-ethylhexanoate, can therefore indirectly affect the stability of the pigment dispersion.
Table 2: Research Findings on Ink Additive Functions
| Function | Additive Type | Effect on Ink Properties |
|---|---|---|
| Rheology Control | Calcium Carbonate | Adjusts viscosity and flow characteristics for optimal printing performance. zohdytrading.comtldvietnam.com |
| Pigment Dispersion | Polymeric Dispersants | Improves pigment wetting, color development, and storage stability by stabilizing pigment particles. specialchem.com |
Analytical Methodologies and Purity Assessment
Spectroscopic Techniques for Elemental and Molecular Analysis
Spectroscopic methods are fundamental in the characterization of 2-Ethylhexanoate (B8288628) calcium, offering both qualitative and quantitative data.
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample with high sensitivity and precision. For the analysis of 2-Ethylhexanoate calcium, ICP-MS is the preferred method for the accurate quantification of the calcium content.
Sample Preparation: A critical step in the ICP-MS analysis of an organic matrix like calcium 2-ethylhexanoate is the sample preparation, which aims to decompose the organic components and bring the calcium into a solution suitable for introduction into the plasma. Microwave-assisted acid digestion is a common and effective method. thermofisher.comanton-paar.com A typical procedure involves digesting a precisely weighed amount of the sample in a closed vessel with a mixture of concentrated nitric acid (HNO₃) and sometimes hydrogen peroxide (H₂O₂) to aid in the oxidation of the organic matter. thermofisher.comjpsionline.com The high temperatures and pressures achieved in the microwave system ensure complete digestion. anton-paar.com
Analytical Procedure: Following digestion, the sample solution is diluted with deionized water to a suitable concentration range for the instrument. The solution is then nebulized into a high-temperature argon plasma (around 6,000-10,000 K), which atomizes and ionizes the calcium atoms. The resulting ions are then introduced into the mass spectrometer, where they are separated based on their mass-to-charge ratio. The intensity of the signal for the calcium isotopes (primarily ⁴⁰Ca and ⁴⁴Ca) is directly proportional to the concentration of calcium in the sample. labcompare.comnih.gov
Data Interpretation and Quantification: Calibration is typically performed using a series of external standards with known calcium concentrations. By comparing the signal intensity of the sample to the calibration curve, the precise concentration of calcium in the original this compound sample can be determined. The results are often expressed as a weight percentage of calcium in the compound.
| Parameter | Typical Condition |
| Digestion Acid | Concentrated Nitric Acid (HNO₃), Hydrogen Peroxide (H₂O₂) |
| Digestion Method | Microwave-Assisted Digestion |
| Plasma Gas | Argon |
| Detection | Mass Spectrometry |
| Quantification | External Calibration Curve |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds, including this compound. Quantitative ¹H NMR (qNMR) is a particularly powerful technique for determining the purity of a substance without the need for a specific reference standard of the compound itself. bwise.krnih.govresearchgate.net
Principle of qNMR: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals corresponding to the 2-ethylhexanoate moiety and comparing them to the integral of a certified internal standard of known concentration, the purity of the calcium 2-ethylhexanoate can be accurately determined. bwise.kracs.org
Sample Preparation and Analysis: A known mass of the this compound sample and a known mass of a suitable internal standard are dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration, such as a long relaxation delay.
Data Interpretation: The ¹H NMR spectrum of this compound will show characteristic signals for the different protons in the 2-ethylhexyl group. By integrating a well-resolved signal from the analyte and a signal from the internal standard, the molar ratio of the two can be calculated. From this, the purity of the this compound can be determined. Furthermore, the presence of impurities, such as free 2-ethylhexanoic acid or other organic contaminants, can be identified by their characteristic signals in the spectrum and quantified relative to the main component or the internal standard. nih.gov
| Proton | Approximate Chemical Shift (ppm) in CDCl₃ |
| CH₃ (terminal) | 0.9 |
| CH₂ (multiple) | 1.2-1.6 |
| CH (chiral center) | ~2.3 |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. innovatechlabs.comupi.edu For this compound, FTIR is used to confirm the presence of the carboxylate group and the aliphatic hydrocarbon chains, and to ensure the absence of significant amounts of free carboxylic acid. innovatechlabs.comthermofisher.com
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorbed energy corresponds to the vibrational frequencies of the bonds within the molecule.
Analysis: A small amount of the sample is placed in the path of an infrared beam. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Data Interpretation: The FTIR spectrum of this compound is characterized by several key absorption bands. The most significant are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The absence of a broad absorption band around 1700-1725 cm⁻¹, which is characteristic of the C=O stretch of a free carboxylic acid, is an indicator of the salt's purity. The spectrum will also show strong absorptions in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the ethyl and hexyl groups.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C-H stretching (alkane) | 2850-2960 |
| C=O stretching (carboxylate, asymmetric) | 1540-1650 |
| C-H bending (alkane) | 1375-1465 |
| C=O stretching (carboxylate, symmetric) | 1400-1450 |
Chromatographic Separation Methods
Chromatographic techniques are essential for separating complex mixtures and are therefore vital for assessing the impurity profile of this compound.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the premier technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to identify and quantify volatile impurities such as residual solvents from the manufacturing process or unreacted starting materials. shimadzu.euispub.com
Methodology: For the analysis of residual solvents, a headspace GC technique is commonly employed. itwreagents.comsepscience.com A sample of this compound is placed in a sealed vial and heated to a specific temperature, allowing any volatile components to partition into the gas phase (headspace). A portion of this headspace gas is then injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. shimadzu.eushimadzu.com
Data Interpretation: The retention time of a peak is used to identify a specific compound by comparing it to the retention times of known standards. The area of the peak is proportional to the concentration of that compound in the sample. GC-MS provides an additional layer of confirmation by providing the mass spectrum of each separated component, which can be compared to a library of known spectra for definitive identification. shimadzu.com
| Potential Volatile Impurity | Analytical Technique |
| Residual Solvents (e.g., Toluene (B28343), Heptane) | Headspace GC-FID/MS |
| Unreacted 2-Ethylhexanoic Acid (after derivatization) | GC-FID/MS |
Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic species in a sample. For this compound, IC can be employed to determine the concentration of free calcium ions and 2-ethylhexanoate anions, as well as to detect and quantify other ionic impurities. kirj.eed-nb.info
Principle: IC separates ions based on their affinity for an ion-exchange resin packed in a column. The separated ions are then detected, typically by a conductivity detector.
Analysis of Ionic Impurities: A solution of this compound can be analyzed to determine the presence of other anions (e.g., chloride, sulfate) or cations (e.g., sodium, potassium) that may be present as impurities from the raw materials or the manufacturing process. The sample is injected into the IC system, and the ions are separated on an appropriate ion-exchange column. Quantification is achieved by comparing the peak areas of the sample to those of standard solutions containing known concentrations of the ions of interest. metrohm.com A method for determining 2-ethylhexanoic acid as an impurity in a pharmaceutical product using IC has been described, which could be adapted for the analysis of this compound. thermofisher.com
| Ionic Species | Type of Ion Chromatography |
| Free Calcium (Ca²⁺) | Cation-Exchange Chromatography |
| 2-Ethylhexanoate Anion | Anion-Exchange Chromatography |
| Other Anionic Impurities (e.g., Cl⁻, SO₄²⁻) | Anion-Exchange Chromatography |
| Other Cationic Impurities (e.g., Na⁺, K⁺) | Cation-Exchange Chromatography |
Titrimetric and Complexometric Approaches for Calcium Content
The determination of calcium content in this compound is a critical component of its purity assessment. Complexometric titration stands out as a precise and widely adopted method for this purpose. libretexts.orgtitrations.info This technique involves the formation of a stable, colored complex between the calcium ions (Ca²⁺) and a complexing agent, or ligand.
Ethylenediaminetetraacetic acid (EDTA) is the most common titrant used for this analysis because it forms a very stable 1:1 complex with calcium ions. libretexts.orgtitrations.info The reaction is as follows:
Ca²⁺ + [EDTA]⁴⁻ → [Ca(EDTA)]²⁻ titrations.info
To accurately detect the endpoint of the titration, a metal ion indicator is used. These indicators are dyes that change color when they bind to metal ions. For calcium determination, indicators such as Murexide or Calcein are frequently employed. titrations.infomdpi.com The titration is typically carried out at a high pH, usually between 12 and 13, which is achieved by adding a buffer solution like sodium hydroxide (B78521). titrations.infoagroparistech.fr This high pH is crucial as it ensures that any magnesium ions (Mg²⁺) present in the sample precipitate as magnesium hydroxide (Mg(OH)₂), preventing them from interfering with the titration of calcium. titrations.info
At the beginning of the titration, the indicator forms a colored complex with the free calcium ions. As the EDTA solution is added, it first reacts with any remaining free calcium ions and then begins to displace the indicator from the calcium-indicator complex. The endpoint is reached when all the calcium has been complexed by the EDTA, causing the indicator to be released in its free form, which results in a sharp and distinct color change. libretexts.org For example, when using Murexide, the color changes to violet at the endpoint. titrations.info
| Parameter | Value |
|---|---|
| Sample Weight (g) | 0.5000 |
| EDTA Titrant Concentration (M) | 0.0500 |
| Endpoint Volume (mL) | 30.65 |
| Calculated Calcium Content (%) | 12.29 |
Thermogravimetric Analysis (TGA) for Decomposition Studies and Water Content
Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. ebatco.com This methodology is highly valuable for studying the thermal stability and decomposition profile of this compound. It can also precisely determine the water content (moisture or water of hydration) within the compound. ebatco.com
A typical TGA experiment involves heating a small amount of the sample on a highly sensitive balance inside a furnace. The resulting TGA curve plots the percentage of mass loss against the increasing temperature. The decomposition of calcium salts of organic acids, such as calcium 2-ethylhexanoate, generally occurs in distinct stages:
Dehydration: The initial mass loss at lower temperatures (typically below 200°C) corresponds to the evaporation of free water or the release of bound water molecules.
Decomposition of the Anion: As the temperature increases further, the organic 2-ethylhexanoate anion begins to decompose. This is often the most significant mass loss step.
Formation of Calcium Carbonate: The decomposition of the organic moiety often leads to the formation of a stable intermediate, calcium carbonate (CaCO₃).
Final Decomposition to Calcium Oxide: At very high temperatures (often above 700-800°C), the calcium carbonate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂), resulting in a final stable residue.
By analyzing the specific temperatures at which these mass losses occur and the percentage of mass lost at each step, one can gain insight into the compound's thermal stability, composition, and purity. The theoretical mass loss for each step can be calculated based on the compound's molecular formula and compared with the experimental data. ebatco.com
| Decomposition Stage | Temperature Range (°C) | Process | Theoretical Mass Loss (%) |
|---|---|---|---|
| 1 | ~100 - 200 | Loss of Water (Dehydration) | Dependent on hydration state |
| 2 | ~350 - 500 | Decomposition of Ethylhexanoate to CaCO₃ | ~44.1% (for anhydrous) |
| 3 | ~700 - 850 | Decomposition of CaCO₃ to CaO | ~13.5% (for anhydrous) |
Application of Standard Reference Materials in Analytical Research
The use of Standard Reference Materials (SRMs) or Certified Reference Materials (CRMs) is fundamental to achieving accuracy, reliability, and comparability in analytical chemistry. These materials are produced by national metrology institutes, such as the National Institute of Standards and Technology (NIST), and are characterized for specific properties using state-of-the-art measurement techniques. nist.govnist.gov
Use of Certified Reference Materials for Calcium Content Verification
For the accurate determination of calcium, a highly pure and well-characterized standard is essential for calibration and method validation. nist.gov A widely recognized CRM for this purpose is NIST Standard Reference Material® (SRM) 915c Calcium Carbonate. nist.govnist.gov This material is certified for its high purity and is intended for use in the calibration and standardization of procedures for calcium determination. nist.govnist.gov
In the context of analyzing this compound, SRM 915c can be used in several ways:
Standardization of Titrant: A primary standard solution of calcium can be prepared by accurately weighing and dissolving SRM 915c. This solution is then used to titrate and precisely determine the concentration of the EDTA solution used in the complexometric titration.
Method Validation: To validate an analytical method (e.g., titration or an instrumental method like ICP-OES), a known amount of SRM 915c can be analyzed as if it were an unknown sample. The measured calcium content should agree with the certified value within an acceptable margin of error, confirming the accuracy of the method.
Quality Control: SRM 915c can be used as a quality control material, analyzed periodically alongside routine samples to ensure the analytical system remains in control and continues to produce reliable results.
Challenges in Differentiating Related Calcium Salts (e.g., Calcium Acetate)
A significant challenge in the analytical assessment of simple metal salts is the differentiation between compounds with the same cation but different anions using cation-specific methods. For instance, relying solely on the analytical methods described above can make it difficult to distinguish Calcium 2-Ethylhexanoate from another simple organic salt like Calcium Acetate (B1210297).
Titrimetric Analysis: Complexometric titration with EDTA determines the total concentration of calcium ions in a sample. titrations.info This method is insensitive to the nature of the organic anion. A sample of Calcium Acetate and a sample of Calcium 2-Ethylhexanoate, each containing the same molar amount of calcium, would yield identical results in a titration, making differentiation impossible by this method alone.
Thermogravimetric Analysis (TGA): While TGA provides more detailed information, challenges can still arise. Both Calcium 2-Ethylhexanoate and Calcium Acetate will decompose to form calcium carbonate and subsequently calcium oxide. researchgate.net Although the decomposition of the larger 2-ethylhexanoate anion occurs at different temperatures and involves different fragmentation patterns compared to the acetate anion, the final residual mass of CaO relative to the initial calcium content would be the same. Without careful analysis of the entire decomposition profile and comparison to a known reference material, misidentification is possible, especially if impurities are present.
Therefore, a combination of analytical techniques is necessary for unambiguous identification. While titrimetry can confirm the calcium content, techniques like Infrared (IR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy would be required to identify the organic 2-ethylhexanoate anion and definitively distinguish the compound from other calcium salts.
| Property | Calcium 2-Ethylhexanoate (C₁₆H₃₀CaO₄) | Calcium Acetate (C₄H₆CaO₄) | Analytical Implication |
|---|---|---|---|
| Theoretical Calcium Content (%) | 12.28% | 25.33% | Titration can quantify but not identify based on %Ca alone without knowing the assumed identity. |
| TGA Decomposition Profile | Multi-step loss of organic anion at ~350-500°C | Decomposition of acetate at ~400-500°C | Different temperature profiles, but both yield CaCO₃ and then CaO. researchgate.net Requires careful interpretation. |
Environmental Fate and Biogeochemical Cycling
Dissociation and Transformation Pathways in Aquatic and Terrestrial Environments
Once in the environment, calcium 2-ethylhexanoate (B8288628) is not expected to persist in its original form. It readily breaks down, initiating a cascade of transformation processes.
In aqueous environments, calcium 2-ethylhexanoate readily dissociates into calcium ions (Ca²⁺) and 2-ethylhexanoate anions nih.govhaz-map.com. The 2-ethylhexanoate anion will then establish an equilibrium with its protonated form, 2-ethylhexanoic acid (2-EHA), depending on the pH of the surrounding medium. At environmentally relevant pH levels, the ionized form is predominant canada.ca.
The primary degradation products resulting from the dissociation and subsequent hydrolysis are 2-ethylhexanoic acid and 2-ethylhexanol industrialchemicals.gov.au. The presence of 2-EHA in environmental samples can often be traced back to the breakdown of various parent compounds, including 2-ethylhexanoate salts and esters canada.ca. For instance, plasticizers such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and bis(2-ethylhexyl) adipate (B1204190) (DEHA) are known precursors to 2-EHA and 2-ethylhexanol in the environment through microbial degradation canada.caresearchgate.net.
| Parent Compound | Primary Degradation/Dissociation Products | Environment |
| Calcium 2-ethylhexanoate | Calcium ion (Ca²⁺), 2-Ethylhexanoic acid (2-EHA) | Aquatic, Terrestrial |
| 2-Ethylhexyl esters | 2-Ethylhexanoic acid (2-EHA), 2-Ethylhexanol | Aquatic, Terrestrial |
Photochemical processes contribute to the transformation of 2-EHA in the atmosphere. The primary mechanism is its reaction with photochemically-produced hydroxyl radicals nih.gov. The estimated atmospheric half-life for this reaction is approximately two days. However, 2-EHA does not absorb light at wavelengths greater than 290 nm, making it resistant to direct photolysis by sunlight nih.gov.
Microbial transformation is a significant pathway for the degradation of 2-ethylhexanoate and its derivatives. Soil microbes are capable of oxidizing 2-ethylhexanol to 2-EHA canada.canih.gov. This biological oxidation is a key step in the environmental breakdown of many plasticizers and other related compounds nih.gov. While 2-ethylhexanol is produced, its volatility is limited by the same microorganisms that can further oxidize it to the less volatile 2-ethylhexanoic acid nih.gov.
Biodegradation Studies of Calcium 2-Ethylhexanoate and its Metabolites
The biodegradability of 2-EHA, the primary organic component of calcium 2-ethylhexanoate, has been the subject of numerous studies. These studies indicate that 2-EHA is generally susceptible to microbial degradation under various environmental conditions.
Under aerobic conditions, 2-EHA has been shown to biodegrade rapidly canada.ca. Research using a sediment consortium demonstrated a biodegradation half-life of approximately five days, with butanoic acid and ethanoic acid identified as breakdown products nih.gov. Studies conducted at a large urban sewage treatment plant revealed that while 2-EHA was present in the influent at high concentrations (36 μg/L), its concentration decreased by 59% over the course of treatment, indicating significant removal, likely through biodegradation sludgenews.org.
However, the rate of degradation can be influenced by the microbial population present. In cultures obtained from trench leachate at a low-level radioactive waste disposal site, the degradation of 2-EHA was observed to be slower, with decreases in concentration ranging from 4% to 50% over a 21-day period nih.gov. Some studies have also noted that 2-EHA can be recalcitrant and toxic to certain bacteria, potentially inhibiting its own degradation in some environments researchgate.netnih.govresearchgate.net. Information on the anaerobic biodegradation of 2-EHA is also available, indicating its potential for breakdown in oxygen-depleted environments .
| Study Type | Initial Concentration | Duration | Degradation (%) | Identified Metabolites |
| Aerobic Sediment Consortium nih.gov | Not specified | ~5 days (half-life) | 50% | Butanoic acid, Ethanoic acid |
| Aerobic Mixed Bacterial Culture (Maxey Flats, KY) nih.gov | 5.1 mg/L | 21 days | 4% | Not specified |
| Aerobic Mixed Bacterial Culture (West Valley, NY) nih.gov | 59.5 mg/L | 21 days | 50% | Not specified |
| Sewage Treatment Plant sludgenews.org | 36 µg/L (influent) | Treatment duration | 59% | Not specified |
A variety of bacteria and fungi are known to degrade plasticizers, leading to the formation of 2-ethylhexanol and subsequently 2-ethylhexanoic acid nih.gov. While specific microorganisms responsible for the complete mineralization of 2-EHA are not always identified in broad environmental studies, the capacity for its degradation is widespread.
Interestingly, some specialized microorganisms show different capabilities. For example, Mycobacterium austroafricanum IFP 2173, a bacterium capable of degrading the fuel additive 2-ethylhexyl nitrate, was found to produce 2-ethylhexanoic acid as a metabolite nih.govresearchgate.net. However, this particular strain was unable to further biodegrade the 2-ethylhexanoic acid produced, which was noted to be toxic to most bacteria nih.govresearchgate.net. This highlights the complexity of biodegradation pathways and the potential for metabolite accumulation depending on the specific microbial communities present. The enzyme cytochrome P450cam has also been studied for its ability to catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol nih.gov.
Methodological Approaches for Environmental Distribution and Mobility Analysis
Analyzing the presence and concentration of calcium 2-ethylhexanoate's breakdown product, 2-EHA, in environmental matrices is crucial for understanding its distribution and mobility. Various analytical techniques have been developed for this purpose.
Gas chromatography (GC) is a commonly employed method. For instance, a GC method using a cross-linked methyl silicone column with electron capture detection was developed to determine 2-EHA in urine samples by first derivatizing it to its pentafluorobenzyl ester nih.gov. Gas chromatography-mass spectrometry (GC-MS) is also used to confirm the identity of GC peaks nih.gov. The United States Pharmacopeia (USP) describes a GC-flame ionization detection (FID) method for determining 2-EHA in pharmaceutical ingredients after extraction into an organic solvent chromatographyonline.comthermofisher.com.
| Analytical Technique | Matrix | Sample Preparation | Detection Method |
| Gas Chromatography (GC) nih.gov | Urine | Derivatization to pentafluorobenzyl ester | Electron Capture Detection (ECD) |
| GC-Flame Ionization Detection (FID) chromatographyonline.comthermofisher.com | Pharmaceutical API | Acidification and solvent extraction | Flame Ionization Detection (FID) |
| Ion Chromatography (IC) chromatographyonline.comthermofisher.com | Aqueous solutions, Pharmaceutical API | Direct injection | Suppressed Conductivity |
| High-Performance Liquid Chromatography (HPLC) google.com | Automobile Antifreeze | Dilution and filtration | Diode Array Detector (DAD) |
Sorption to Soil and Sediment Components
The mobility of 2-ethylhexanoate in the terrestrial environment is largely dictated by its interaction with soil and sediment components. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A higher Koc value indicates a greater tendency for a substance to adsorb to soil and sediment, thereby reducing its mobility.
For 2-ethylhexanoic acid, the estimated Koc value is 650, which suggests that it is expected to have low mobility in soil. nih.gov This implies that upon release, 2-ethylhexanoate is likely to bind to the organic fraction of soils and sediments, limiting its transport through the soil column and potential migration into groundwater. The Canadian Environmental Protection Act (CEPA) screening assessment utilized modeled Koc values in its ecological risk classification of calcium 2-ethylhexanoate. uoa.gr
The sorption behavior is influenced by the fact that 2-ethylhexanoic acid has an estimated pKa of 4.70. nih.gov This indicates that in most environmental matrices, which typically have a pH above this value, the compound will exist predominantly in its anionic (dissociated) form. Anions generally exhibit different sorption characteristics compared to their neutral counterparts, and their interaction with soil particles can be complex, involving both organic carbon partitioning and interactions with mineral surfaces.
Table 1: Modeled Physicochemical Properties Related to Soil and Sediment Sorption of 2-Ethylhexanoic Acid
| Property | Value | Implication for Sorption |
| Organic Carbon-Water Partition Coefficient (Koc) | 650 (estimated) | Low mobility in soil, indicating a tendency to adsorb to organic matter. nih.gov |
| pKa | 4.70 (estimated) | Predominantly exists as an anion in the environment, which influences its sorption mechanisms. nih.gov |
Volatilization and Atmospheric Transport Considerations
The potential for a chemical to volatilize and undergo atmospheric transport is determined by its vapor pressure and its persistence in the atmosphere.
Calcium 2-ethylhexanoate itself has a very low vapor pressure, with reported values ranging from 0 to 4 Pa at 20°C and a more specific estimate of 0.00000086 mmHg. lookchem.comnih.gov This extremely low volatility suggests that the salt form of the compound is unlikely to be a significant source of atmospheric contamination through direct volatilization.
However, the parent compound, 2-ethylhexanoic acid, has a higher vapor pressure of 0.03 mmHg at 20°C. nih.gov While still not highly volatile, this indicates a greater potential for volatilization from environmental surfaces compared to its calcium salt. Once in the atmosphere, vapor-phase 2-ethylhexanoic acid is subject to degradation by photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in the air is approximately 2 days. nih.gov This relatively short atmospheric half-life suggests that long-range atmospheric transport of the vapor is unlikely to be a significant environmental concern.
Atmospheric transport of calcium 2-ethylhexanoate would primarily occur if the substance is associated with particulate matter. The low vapor pressure of the salt form makes this the more probable pathway for its atmospheric distribution, should it become airborne. Models such as HYSPLIT are used to simulate the complex transport, dispersion, and deposition of atmospheric pollutants, and could be employed to predict the potential atmospheric fate of particulate-bound 2-ethylhexanoate. noaa.gov
Table 2: Properties Related to Volatilization and Atmospheric Transport
| Compound | Vapor Pressure | Estimated Atmospheric Half-life | Primary Atmospheric Transport Consideration |
| 2-Ethylhexanoate Calcium | 0-4 Pa @ 20°C lookchem.com | Not readily available; expected to be long due to low reactivity in the salt form. | Transport associated with particulate matter due to very low volatility. |
| 2-Ethylhexanoic Acid | 0.03 mmHg @ 20°C nih.gov | ~2 days (reaction with hydroxyl radicals) nih.gov | Limited long-range transport in the vapor phase due to degradation. |
Analytical Detection and Monitoring in Environmental Matrices
The detection and quantification of this compound in environmental samples present analytical challenges due to the compound's potential to dissociate and the low concentrations at which it may be present. Analytical methods are typically developed for the detection of the 2-ethylhexanoate anion or the parent 2-ethylhexanoic acid.
Development of Sensitive Detection Methods for Trace Concentrations
Several analytical techniques have been developed for the determination of 2-ethylhexanoic acid in various matrices, which are applicable to environmental monitoring. These methods often involve a derivatization step to improve the volatility and detectability of the compound, particularly for gas chromatography-based techniques.
One such method involves the derivatization of 2-EHA to its pentafluorobenzyl ester, followed by analysis using a gas chromatography (GC) column with electron capture detection. nih.gov Gas chromatography-mass spectrometry (GC-MS) can be used for confirmation of the compound's identity. nih.gov This method has been successfully applied to the analysis of 2-EHA in urine, with a detection limit of 0.01 mmol per mol of creatinine (B1669602). nih.gov
Ion chromatography (IC) offers a simpler approach that avoids the need for solvent extraction and derivatization. A Reagent-Free™ Ion Chromatography (RFIC™) system has been used for the determination of 2-ethylhexanoic acid in clavulanate, a pharmaceutical product. thermofisher.comchromatographyonline.com This method involves direct injection of the aqueous sample onto an IonPac® AS11 column, with detection via suppressed conductivity. thermofisher.com The limit of detection (LOD) for 2-ethylhexanoic acid using this method was found to be 0.036 µg/mL. thermofisher.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis of organic compounds in environmental samples. epa.govrestek.com While specific applications for 2-ethylhexanoate in environmental matrices are not widely documented, the technique's high sensitivity and selectivity make it a suitable candidate for developing methods for trace-level detection in water and soil extracts.
Table 3: Examples of Sensitive Analytical Methods for 2-Ethylhexanoic Acid
| Analytical Technique | Sample Matrix | Derivatization | Detection Method | Limit of Detection (LOD) |
| Gas Chromatography (GC) | Urine | Pentafluorobenzyl ester | Electron Capture Detection (ECD) | 0.01 mmol/mol creatinine nih.gov |
| Ion Chromatography (IC) | Pharmaceutical (aqueous) | None | Suppressed Conductivity | 0.036 µg/mL thermofisher.com |
| LC-MS/MS | General Environmental | None typically required | Tandem Mass Spectrometry | Potentially in the low pg range epa.gov |
Sampling Strategies for Water, Soil, and Air
Effective monitoring of this compound in the environment requires robust sampling strategies that ensure the collection of representative samples and minimize the potential for contamination and analyte loss. The choice of sampling strategy depends on the environmental matrix being investigated.
Water Sampling: For water samples, grab sampling is a common technique where a discrete sample is collected at a specific location and time. This is suitable for assessing water quality at a particular moment. To obtain a more representative sample over time or depth, composite sampling or the use of automated samplers may be employed. Given that 2-ethylhexanoate is a semi-volatile organic compound, it is crucial to use appropriate sample containers, such as amber glass bottles with Teflon-lined caps, to prevent photodegradation and sorption to the container walls. Samples should be kept cool (e.g., at 4°C) and analyzed as soon as possible to minimize degradation. nih.gov
Soil and Sediment Sampling: The collection of soil and sediment samples for the analysis of organic compounds requires careful consideration to obtain a representative sample. Surface soil samples can be collected using scoops or trowels, while core samplers are used to obtain samples from various depths. nv.gov For volatile organic compounds, specialized sampling devices that minimize sample disturbance and volatile loss are recommended. epa.gov Although 2-ethylhexanoate is not highly volatile, these precautions are still beneficial. Samples for organic analysis should be collected in glass jars with Teflon-lined lids and kept cool during transport and storage. nv.gov To obtain a representative sample from a larger area, multiple subsamples can be collected and combined to form a composite sample. nv.gov
Air Sampling: Air sampling for semi-volatile organic compounds like 2-ethylhexanoic acid can be performed using both active and passive methods. Active sampling involves drawing a known volume of air through a sorbent tube to capture the analyte. cdc.gov Passive air samplers, on the other hand, rely on the natural diffusion of the analyte onto a collection medium over a longer period. acs.org These are useful for long-term monitoring and assessing spatial trends in atmospheric concentrations. acs.orgrsc.org The choice of sorbent material is critical to efficiently trap the target compound.
Future Research Trajectories and Interdisciplinary Connections
Advancements in Sustainable Synthesis and Green Chemistry Principles
The future of calcium 2-ethylhexanoate (B8288628) synthesis is intrinsically linked to the adoption of green chemistry principles, aiming to reduce environmental impact and enhance efficiency. Key areas of advancement will focus on the utilization of renewable feedstocks and the optimization of reaction pathways to improve atom economy.
Current industrial synthesis of 2-ethylhexanoic acid, the precursor to calcium 2-ethylhexanoate, primarily relies on petrochemical sources. mdpi.com A significant future research trajectory involves the development of bio-based routes to 2-ethylhexanoic acid, leveraging renewable resources to minimize the carbon footprint of the entire manufacturing process. researchgate.net Research into the efficient synthesis of 2-ethylhexanoic acid from bio-based feedstocks is a critical first step in this direction. researchgate.netnih.gov
Furthermore, the application of green chemistry principles extends to the synthesis of the final calcium salt. Traditional methods, such as the reaction of calcium metal or calcium hydroxide (B78521) with 2-ethylhexanoic acid, are being re-evaluated for their atom economy and energy consumption. Direct synthesis routes are often favored for their superior atom economy. Future research will likely focus on developing catalytic systems that can facilitate these reactions under milder conditions, thereby reducing energy requirements and minimizing waste generation. mdpi.com A comprehensive life cycle assessment (LCA) of the various synthetic routes will be crucial in identifying the most environmentally benign and economically viable production methods. researchgate.netulisboa.ptrsc.org
Exploration of Novel Catalytic Systems and Reaction Pathways
Calcium 2-ethylhexanoate's utility as a catalyst is well-established, particularly in polymerization and as a drier in coatings. americanelements.com However, future research is expected to uncover novel catalytic applications and provide deeper mechanistic insights into its existing roles.
In the realm of polymerization, calcium 2-ethylhexanoate has demonstrated activity in processes like the ring-opening polymerization of lactide. The mechanism is generally understood to proceed via a coordination-insertion pathway. Future investigations will likely focus on modifying the catalyst structure to enhance its activity and selectivity for producing biodegradable polyesters with specific properties. Mechanistic studies, similar to those conducted for tin(II) octoate-catalyzed polymerizations, will be essential for a deeper understanding of the catalytic cycle and for designing more efficient catalytic systems. researchgate.netresearchgate.net
Beyond polymerization, the potential of calcium 2-ethylhexanoate in other catalytic transformations, such as C-C bond formation, remains an area ripe for exploration. While some research has explored the use of calcium-based hydrogels in nitroaldol (Henry) reactions, a direct comparison showed lower efficiency than calcium 2-ethylhexanoate in other applications, highlighting the need for further investigation into its catalytic capabilities in fine chemical synthesis. uni-regensburg.de DFT studies could be employed to predict the catalytic activity of calcium 2-ethylhexanoate in various organic reactions, guiding experimental efforts towards new discoveries. mdpi.comresearchgate.netmdpi.com
Development of Multi-Functional Materials Incorporating Calcium 2-Ethylhexanoate
The incorporation of calcium 2-ethylhexanoate into polymeric matrices to create multi-functional materials is a promising avenue for future research. Its role as a thermal stabilizer in plastics like PVC is already recognized, where it acts by neutralizing acidic byproducts that can catalyze degradation. cymitquimica.com
Future developments will likely focus on leveraging its chemical properties to impart novel functionalities to materials. For instance, the development of "smart" or "stimuli-responsive" polymers that can react to changes in their environment is a rapidly growing field. nih.govmdpi.comnih.govrsc.org Research could explore the potential of calcium 2-ethylhexanoate to act as a trigger or a responsive component in such systems.
Furthermore, its application in composites and nanocomposites is an area of significant interest. While direct studies are limited, research on analogous metal carboxylates, such as the use of silver 2-ethylhexanoate to form silver nanoparticles in dental resins, provides a blueprint for future work. The development of calcium 2-ethylhexanoate-based nanocomposites could lead to materials with enhanced mechanical, thermal, or even bioactive properties. Its function as a pigment wetting and dispersing agent could also be exploited in the creation of advanced functional coatings.
Deeper Molecular Level Understanding of Environmental Interactions and Remediation Strategies
A comprehensive understanding of the environmental fate and behavior of calcium 2-ethylhexanoate is crucial for its sustainable use. While it is known to dissociate into the calcium ion and 2-ethylhexanoate in aqueous environments, a deeper molecular-level understanding of its interactions with soil and aquatic systems is needed. nih.gov
Future research should focus on the biodegradation pathways of 2-ethylhexanoic acid and its salts. While some studies have investigated the bioremediation of hexanoic acid, more specific research on the 2-ethyl isomer is required to develop effective remediation strategies for contaminated sites. researchgate.netnih.govnih.govmdpi.commdpi.com This could involve the identification and engineering of microbial consortia capable of efficiently degrading this compound. researchgate.netnih.gov
Molecular dynamics simulations can provide valuable insights into the behavior of 2-ethylhexanoate salts at interfaces, such as between water and soil particles or at the surface of microorganisms. nih.govnih.govurfu.ru This computational approach can help to elucidate the mechanisms of its environmental transport and bioavailability. Furthermore, the development of advanced remediation technologies, potentially using surfactant-enhanced methods, could offer effective solutions for cleaning up contaminated soil and water. mdpi.comcanada.ca
Integration with Advanced Computational Chemistry and Materials Design
Advanced computational chemistry and in silico materials design are set to revolutionize the discovery and optimization of materials containing calcium 2-ethylhexanoate. slideshare.netencyclopedia.pub These computational tools can accelerate the research and development process by predicting material properties and guiding experimental synthesis.
High-throughput computational screening can be employed to explore the vast chemical space of metal-organic frameworks and other composite materials, identifying promising candidates that incorporate calcium 2-ethylhexanoate for specific applications. uni-regensburg.de Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of calcium 2-ethylhexanoate, providing fundamental insights into its catalytic activity and its interactions with other molecules. mdpi.com This theoretical understanding can aid in the rational design of novel catalysts and functional materials. mdpi.comresearchgate.net
Molecular dynamics simulations will be instrumental in understanding the dynamic behavior of polymers and composites containing calcium 2-ethylhexanoate, predicting properties such as thermal stability and mechanical strength. nih.govurfu.ru By integrating these advanced computational methods with experimental validation, researchers can significantly shorten the timeline for the development of new and improved materials with tailored functionalities.
Q & A
Q. What are the standard synthesis methods for calcium 2-ethylhexanoate, and how can purity be optimized?
Calcium 2-ethylhexanoate is synthesized via a metathesis reaction between sodium 2-ethylhexanoate and calcium chloride. Key steps include stoichiometric control (2:1 molar ratio of sodium salt to CaCl₂), solvent selection (e.g., ethanol or water), and purification via filtration to remove NaCl byproducts. Purity optimization involves monitoring metal content (3–5% Ca by ICP-OES) and solvent residues (GC analysis). Post-synthesis, stability is ensured by maintaining low moisture and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic and analytical techniques are most effective for characterizing calcium 2-ethylhexanoate?
- FTIR : Identifies carboxylate stretching bands (~1550–1650 cm⁻¹) and confirms ligand coordination.
- Elemental Analysis : Validates calcium content (3–5%) and carbon/hydrogen ratios.
- Solubility Tests : Confirms miscibility in non-polar solvents (e.g., toluene) and insolubility in water.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles (>200°C). Refer to purity standards (≥98%) and physical properties (density: 0.90–0.95 g/cm³) for benchmarking .
Q. What are the primary applications of calcium 2-ethylhexanoate in polymer research?
It acts as a catalyst in polyurethane foam production, accelerating crosslinking reactions. Compared to stannous octoate, it offers milder reactivity, reducing exothermic side reactions. Applications also include epoxy resin curing and silicone rubber vulcanization. Researchers should optimize catalyst load (0.1–1.0 wt%) and monitor gelation times for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between governmental assessments and recent reproductive toxicity studies?
The Canadian government’s screening assessment (2018) concluded low human health risk for calcium 2-ethylhexanoate at typical exposure levels (e.g., household paints). However, recent studies classify it as toxic to reproduction ( ). To reconcile this:
- Compare exposure models : Government assessments assume low dermal absorption, while toxicity studies use high-dose oral administration in rodents.
- Evaluate metabolic pathways : Calcium 2-ethylhexanoate degrades to 2-ethylhexanoic acid (2-EHA), which was deemed non-toxic in prior assessments.
- Design in vitro assays (e.g., OECD 455) to test endocrine disruption potential at environmentally relevant concentrations .
Q. What experimental approaches are recommended to assess the environmental persistence and bioaccumulation potential of calcium 2-ethylhexanoate?
- Biodegradation : Use OECD 301B (CO₂ evolution test) to measure mineralization rates in aquatic systems.
- Bioaccumulation : Calculate bioconcentration factors (BCF) in fish models (e.g., OECD 305). Current data suggest low BCF (<100) due to rapid hydrolysis in water.
- Ecotoxicity : Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests. The ERC Approach classifies it as low ecological hazard .
Q. How can catalytic efficiency of calcium 2-ethylhexanoate be optimized in polymer synthesis, and what statistical methods validate these improvements?
- Variables : Catalyst concentration (0.05–2.0 wt%), temperature (25–80°C), and solvent polarity.
- Response Metrics : Cure time (rheometry), mechanical properties (tensile testing), and side-product analysis (GC-MS).
- Statistical Design : Apply factorial DOE (Design of Experiments) to identify interactions. Use ANOVA to confirm significance (p < 0.05). For reproducibility, report manufacturer details (e.g., calcium chloride source) per academic guidelines .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference study conditions (e.g., exposure routes, dosage) and employ meta-analysis tools to harmonize datasets.
- Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldrich calcium 2-ethylhexanoate, CAS 136-51-6), equipment models, and ambient conditions (humidity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
